![molecular formula C8H8F3NO2S B2892523 N-[4-(Trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-32-4](/img/structure/B2892523.png)

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

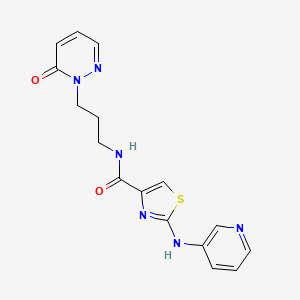

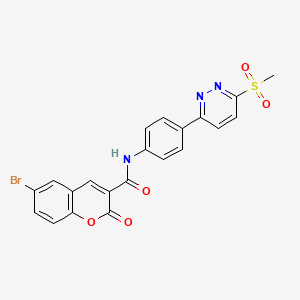

“N-[4-(Trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 500108-07-6 . It has a molecular weight of 239.22 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8F3NO2S/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide and its derivatives are studied for their chemical reactivity and potential in synthetic chemistry. For example, 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide reacts with carbanions to give vicarious nucleophilic substitution (VNS) products. This provides a novel pathway for the VNS process at a benzene ring activated by sulfur-based electron-withdrawing groups, which could be vital for chemical synthesis and the development of new compounds (Lemek, Groszek, & Cmoch, 2008).

Crystallography and Molecular Structure

The crystal structures of certain this compound derivatives have been determined, revealing insights into the nature of intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions. Understanding these interactions and molecular geometries is crucial for various scientific fields including material sciences and pharmaceuticals (Dey et al., 2015).

Microbial Reduction and Biotechnological Applications

The compound has been studied for its potential in biotechnological applications, specifically in the microbial reduction process. For instance, certain microbial cultures can catalyze the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, producing chiral intermediates for the synthesis of bioactive compounds (Patel et al., 1993).

Corrosion Inhibition

This compound derivatives are also explored for their potential as corrosion inhibitors. Research has shown that certain derivatives can effectively inhibit corrosion of mild steel in acidic environments, a property valuable in industrial applications to enhance the durability and lifespan of metal components (Olasunkanmi et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

N-[4-(Trifluoromethyl)phenyl]methanesulfonamide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant . It primarily targets carbon nanotubes .

Mode of Action

The compound acts as a dopant in carbon nanotubes . Dopants are substances that can modify the electrical properties of a material. In this case, this compound enhances the p-type (positive type) conductivity of carbon nanotubes by increasing the number of positive charge carriers.

Biochemical Pathways

It is known to be a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids a-d .

Pharmacokinetics

It is known to be a stable, crystalline, and easy-to-handle compound .

Result of Action

The primary result of the action of this compound is the enhancement of the p-type conductivity of carbon nanotubes . This can have various applications in the field of nanotechnology and electronics.

Eigenschaften

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPCHWLFPGVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)

![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)